molecular formula C10H10O6S B11505432 7-(Ethoxycarbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

7-(Ethoxycarbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

Cat. No.: B11505432
M. Wt: 258.25 g/mol
InChI Key: PDGLGMXUCZAOLI-UHFFFAOYSA-N
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Description

7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thienodioxine derivatives This compound is characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxine core with ethoxycarbonyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-b][1,4]dioxine core. The introduction of ethoxycarbonyl and carboxylic acid groups is achieved through esterification and carboxylation reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID suitable for various applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: Various substitution reactions can occur, where functional groups on the thieno[3,4-b][1,4]dioxine core are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine (Br2) and chlorine (Cl2), are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienodioxine derivatives, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

Chemistry: In chemistry, 7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine: In medicine, research is focused on the compound’s potential therapeutic properties. Studies are conducted to evaluate its efficacy as a drug candidate for treating various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a valuable component in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of 7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    Thieno[3,4-b][1,4]dioxine Derivatives: Compounds with similar thieno[3,4-b][1,4]dioxine cores but different functional groups.

    Ethoxycarbonyl Derivatives: Compounds containing ethoxycarbonyl groups attached to various aromatic or heterocyclic cores.

    Carboxylic Acid Derivatives: Compounds with carboxylic acid functional groups attached to different molecular frameworks.

Uniqueness: 7-(ETHOXYCARBONYL)-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXYLIC ACID is unique due to the combination of its thieno[3,4-b][1,4]dioxine core with both ethoxycarbonyl and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H10O6S

Molecular Weight

258.25 g/mol

IUPAC Name

5-ethoxycarbonyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carboxylic acid

InChI

InChI=1S/C10H10O6S/c1-2-14-10(13)8-6-5(15-3-4-16-6)7(17-8)9(11)12/h2-4H2,1H3,(H,11,12)

InChI Key

PDGLGMXUCZAOLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(S1)C(=O)O)OCCO2

Origin of Product

United States

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